molecular formula C25H28N4O4 B11158598 N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11158598
M. Wt: 448.5 g/mol
InChI Key: JCQYCRDKVLRISO-HNNXBMFYSA-N
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Description

2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE typically involves multiple steps. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indoline derivatives.

Scientific Research Applications

2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

What sets 2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE apart is its unique substitution pattern on the indole rings, which can lead to distinct biological activities and chemical properties compared to other indole derivatives .

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(2S)-1-[2-(1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C25H28N4O4/c1-15(24(30)26-12-11-16-14-27-19-8-6-5-7-17(16)19)28-25(31)20-13-18-21(32-3)9-10-22(33-4)23(18)29(20)2/h5-10,13-15,27H,11-12H2,1-4H3,(H,26,30)(H,28,31)/t15-/m0/s1

InChI Key

JCQYCRDKVLRISO-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(C=CC(=C4N3C)OC)OC

Canonical SMILES

CC(C(=O)NCCC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(C=CC(=C4N3C)OC)OC

Origin of Product

United States

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